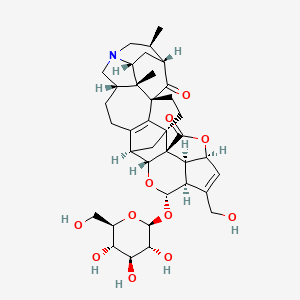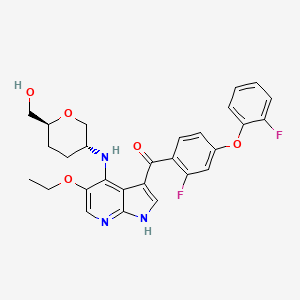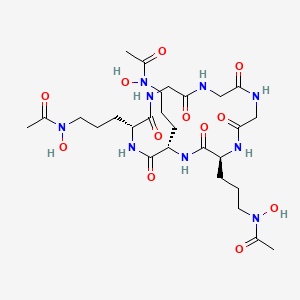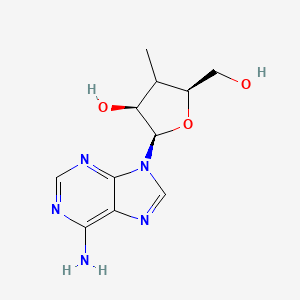
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol is a chemical compound known for its significant role in various biological and chemical processes This compound is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and sugar moieties.
Glycosylation Reaction: The key step in the synthesis is the glycosylation reaction, where the purine base is attached to the sugar moiety. This reaction is often catalyzed by Lewis acids or other suitable catalysts.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation reaction on a large scale.
Automated Purification Systems: Advanced purification systems are employed to efficiently separate and purify the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different analogs with modified functional groups.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Electrophiles: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of the original compound, which may have different biological activities and properties.
Aplicaciones Científicas De Investigación
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in nucleic acid metabolism and its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential as an antiviral and anticancer agent, with studies focusing on its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of (2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways, such as:
DNA Polymerase: It inhibits the activity of DNA polymerase, preventing the replication of viral DNA.
RNA Polymerase: It can also inhibit RNA polymerase, affecting the transcription of viral RNA.
Apoptosis Pathways: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another nucleoside analog with a purine base.
Cytidine: A nucleoside analog with a pyrimidine base.
Uniqueness
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and properties. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a valuable compound in scientific research and pharmaceutical development.
Propiedades
Fórmula molecular |
C11H15N5O3 |
|---|---|
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-6(2-17)19-11(8(5)18)16-4-15-7-9(12)13-3-14-10(7)16/h3-6,8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5?,6-,8+,11-/m1/s1 |
Clave InChI |
IUICAGSHIJKNDR-ALKIUDAKSA-N |
SMILES isomérico |
CC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
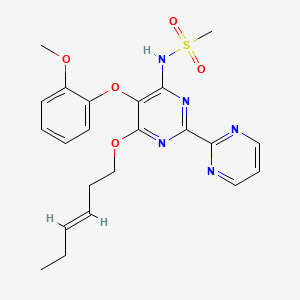
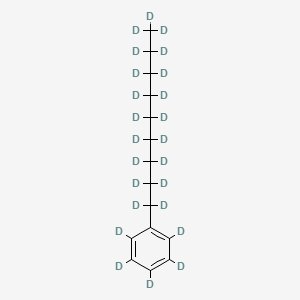
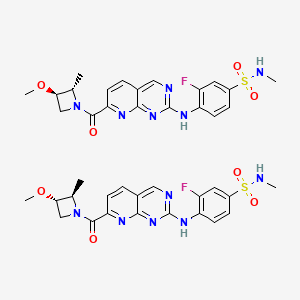
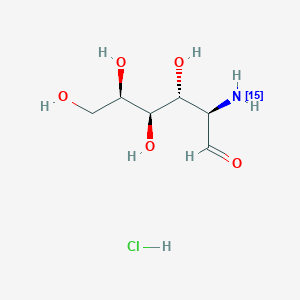
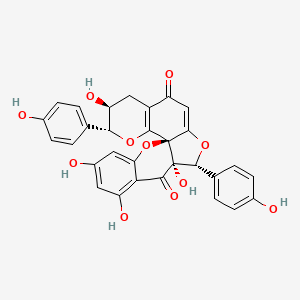
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)
